molecular formula C11H11ClO B14774101 (2-Chloro-6-methylphenyl)(cyclopropyl)methanone

(2-Chloro-6-methylphenyl)(cyclopropyl)methanone

Cat. No.: B14774101
M. Wt: 194.66 g/mol
InChI Key: JTASRFHGSOQDAL-UHFFFAOYSA-N
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Description

(2-Chloro-6-methylphenyl)(cyclopropyl)methanone is an organic compound with the molecular formula C11H11ClO. It is a derivative of methanone, featuring a cyclopropyl group and a chlorinated methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-methylphenyl)(cyclopropyl)methanone typically involves the reaction of 2-chloro-6-methylbenzoyl chloride with cyclopropylmagnesium bromide in an anhydrous ether solution. The reaction is carried out under a nitrogen atmosphere to prevent moisture from interfering with the Grignard reagent. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-methylphenyl)(cyclopropyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Chloro-6-methylphenyl)(cyclopropyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Chloro-6-methylphenyl)(cyclopropyl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-6-methylphenyl)(cyclopropyl)methanone is unique due to the presence of both a cyclopropyl group and a chlorinated methylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H11ClO

Molecular Weight

194.66 g/mol

IUPAC Name

(2-chloro-6-methylphenyl)-cyclopropylmethanone

InChI

InChI=1S/C11H11ClO/c1-7-3-2-4-9(12)10(7)11(13)8-5-6-8/h2-4,8H,5-6H2,1H3

InChI Key

JTASRFHGSOQDAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C(=O)C2CC2

Origin of Product

United States

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